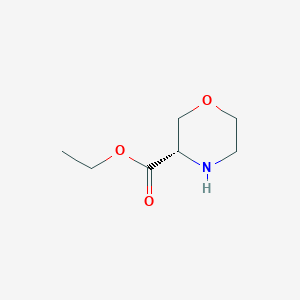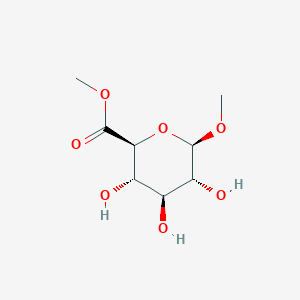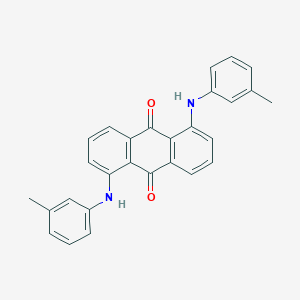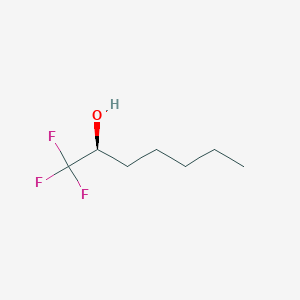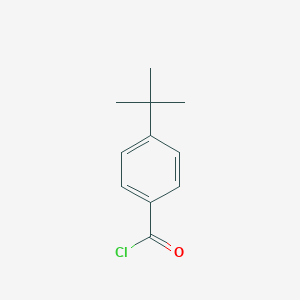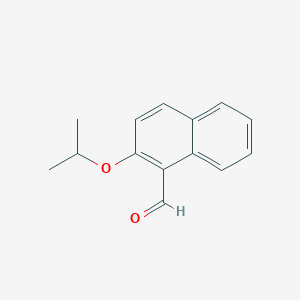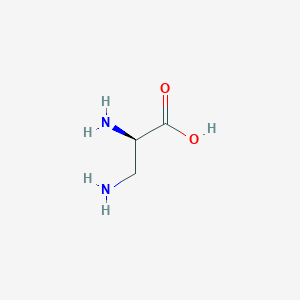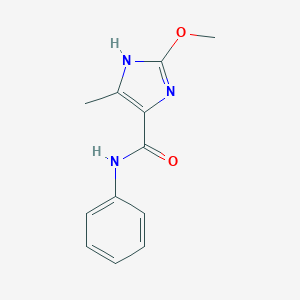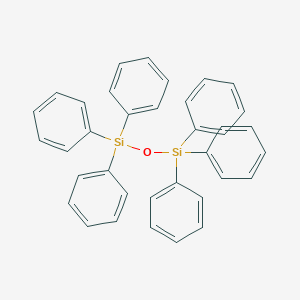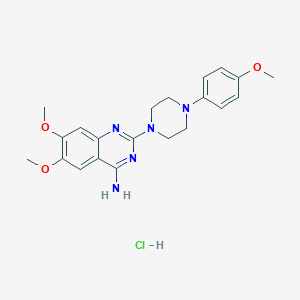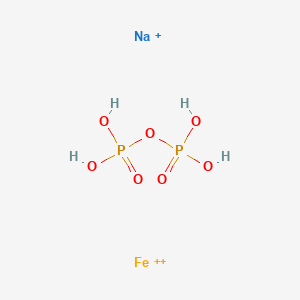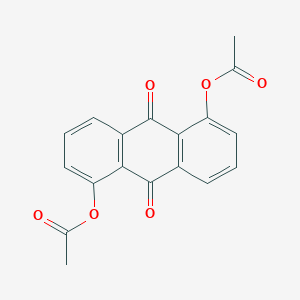
四(乙腈)钯(II)四氟硼酸盐
描述
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a coordination complex with the chemical formula Pd(CH₃CN)₄(BF₄)₂. It is a palladium-based compound where the palladium ion is coordinated by four acetonitrile ligands and balanced by two tetrafluoroborate anions. This compound is known for its role as a catalyst in various organic reactions, particularly in cross-coupling reactions.
科学研究应用
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
作用机制
Target of Action
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, also known as MFCD00043297, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The compound’s role is to lower the activation energy and speed up the reaction without being consumed in the process .
Mode of Action
The compound acts as a Lewis acid, accepting electron pairs from other molecules . It interacts with its targets by forming coordinate covalent bonds, which facilitates the breaking and forming of other bonds in the reactants . This leads to the conversion of reactants to products .
Biochemical Pathways
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is involved in various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The result of the compound’s action is the successful completion of the chemical reaction it catalyzes. This leads to the formation of the desired product from the reactants . At the molecular level, this involves the breaking and forming of chemical bonds . At the cellular level, if used in biological systems, it could lead to the synthesis of complex organic molecules .
Action Environment
The action of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under an inert atmosphere . It is also soluble in water, which can influence its behavior in aqueous reaction mixtures . Temperature can affect the rate of the reactions it catalyzes .
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate can be synthesized by reacting palladium(II) chloride with acetonitrile in the presence of tetrafluoroboric acid. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4 \text{CH}_3\text{CN} + 2 \text{HBF}_4 \rightarrow \text{Pd(CH}_3\text{CN})_4(\text{BF}_4)_2 + 2 \text{HCl} ]
The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for Tetrakis(acetonitrile)palladium(II) tetrafluoroborate are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically purified by recrystallization or other suitable methods to remove impurities .
化学反应分析
Types of Reactions
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is involved in various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, particularly in hydrogenation processes.
Substitution: The acetonitrile ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) tetrafluoroborate include:
Bases: Such as sodium hydroxide or potassium carbonate.
Solvents: Such as acetonitrile, dichloromethane, or ethanol.
Other Ligands: Such as phosphines or amines.
Major Products
The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) tetrafluoroborate depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .
相似化合物的比较
Similar Compounds
Bis(acetonitrile)dichloropalladium(II): Another palladium complex with acetonitrile ligands but different anions.
Tetrakis(acetonitrile)copper(I) tetrafluoroborate: A similar compound with copper instead of palladium.
Tetrakis(acetonitrile)silver(I) tetrafluoroborate: A similar compound with silver instead of palladium.
Uniqueness
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is unique due to its high catalytic activity and stability in various organic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable compound in both academic and industrial research .
属性
IUPAC Name |
acetonitrile;palladium(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMRPVUMBTVUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2F8N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21797-13-7 | |
| Record name | TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tetrakis(acetonitrile)palladium(II) tetrafluoroborate a suitable catalyst for polymerization reactions?
A1: Tetrakis(acetonitrile)palladium(II) tetrafluoroborate demonstrates efficacy as a catalyst for polymerization reactions, particularly in the context of styrene vapor polymerization. Research indicates that this compound can be effectively deposited as a thin film, enabling its use in heterogeneous catalysis []. The deposited film seemingly functions as a single-site catalyst, contributing to the production of polymers with a narrow molecular weight distribution, suggesting a controlled polymerization process [].
Q2: How does the structure of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate influence its catalytic activity?
A2: While the provided research doesn't delve into specific structure-activity relationships for Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, it highlights its role in forming a 2:1 complex with the trans-chelating ligand 1,2-bis(2‘-pyridylethynyl)benzene []. This suggests that the compound's structure allows for coordination with specific ligands, potentially influencing its reactivity and catalytic properties. Further research focusing on structural modifications and their impact on activity would be beneficial.
Q3: What are the advantages of using a gas-phase polymerization technique with Tetrakis(acetonitrile)palladium(II) tetrafluoroborate?
A3: Utilizing gas-phase polymerization with a Tetrakis(acetonitrile)palladium(II) tetrafluoroborate thin film catalyst offers several advantages []. The technique allows for in situ monitoring of both catalyst deposition and polymer growth kinetics using tools like quartz crystal microbalances (QCM) []. This real-time monitoring capability provides valuable insights into the polymerization process. Additionally, the research indicates that the entire catalyst film participates in the polymerization, not just the surface, potentially leading to efficient monomer conversion [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


